molecular formula C18H21Cl2N5O2S B13805895 Thiamine, nicotinate (ester), monohydrochloride CAS No. 21946-31-6

Thiamine, nicotinate (ester), monohydrochloride

Cat. No.: B13805895
CAS No.: 21946-31-6
M. Wt: 442.4 g/mol
InChI Key: HZBCZAVRFMDFMT-UHFFFAOYSA-M
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Description

Thiamine, nicotinate (ester), monohydrochloride is a compound that combines the properties of thiamine (vitamin B1) and nicotinic acid (vitamin B3). It is often used in research and industrial applications due to its unique chemical properties and potential health benefits. The molecular formula of this compound is C18H21Cl2N5O2S, and it has a molecular weight of 442.36264 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiamine, nicotinate (ester), monohydrochloride typically involves the esterification of thiamine with nicotinic acid. This process can be carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include thiamine hydrochloride, nicotinic acid, and a suitable esterification catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions followed by purification steps such as crystallization or chromatography. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically obtained as a crystalline solid, which is then packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Thiamine, nicotinate (ester), monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and industrial applications .

Scientific Research Applications

Thiamine, nicotinate (ester), monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects in treating vitamin deficiencies and related disorders.

    Industry: Used in the formulation of dietary supplements and fortified foods.

Mechanism of Action

The mechanism of action of thiamine, nicotinate (ester), monohydrochloride involves its role as a coenzyme in various biochemical pathways. Thiamine is essential for the conversion of carbohydrates into energy, while nicotinic acid plays a role in the metabolism of fats and proteins. The compound exerts its effects by interacting with specific enzymes and receptors in the body, facilitating various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters of thiamine and nicotinic acid, such as thiamine monophosphate, thiamine diphosphate, and nicotinic acid esters.

Uniqueness

Thiamine, nicotinate (ester), monohydrochloride is unique due to its combined properties of thiamine and nicotinic acid, making it a versatile compound with multiple applications in research and industry. Its ability to act as a coenzyme in various metabolic pathways sets it apart from other similar compounds .

Properties

CAS No.

21946-31-6

Molecular Formula

C18H21Cl2N5O2S

Molecular Weight

442.4 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl pyridine-3-carboxylate;chloride;hydrochloride

InChI

InChI=1S/C18H20N5O2S.2ClH/c1-12-16(5-7-25-18(24)14-4-3-6-20-8-14)26-11-23(12)10-15-9-21-13(2)22-17(15)19;;/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H2,19,21,22);2*1H/q+1;;/p-1

InChI Key

HZBCZAVRFMDFMT-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CN=CC=C3.Cl.[Cl-]

Origin of Product

United States

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